molecular formula C10H15N3O2 B1500672 1-(6-Methoxypyrimidin-4-yl)piperidin-4-ol CAS No. 1065484-27-6

1-(6-Methoxypyrimidin-4-yl)piperidin-4-ol

Cat. No.: B1500672
CAS No.: 1065484-27-6
M. Wt: 209.24 g/mol
InChI Key: WGNRHNBSRAOGNR-UHFFFAOYSA-N
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Description

1-(6-Methoxypyrimidin-4-yl)piperidin-4-ol is a chemical compound that belongs to the class of piperidin-4-ol derivatives

Properties

IUPAC Name

1-(6-methoxypyrimidin-4-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-15-10-6-9(11-7-12-10)13-4-2-8(14)3-5-13/h6-8,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNRHNBSRAOGNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671590
Record name 1-(6-Methoxypyrimidin-4-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-27-6
Record name 1-(6-Methoxypyrimidin-4-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Methoxypyrimidin-4-yl)piperidin-4-ol can be synthesized through several synthetic routes. One common method involves the reaction of 6-methoxypyrimidin-4-yl chloride with piperidin-4-ol under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine (TEA) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxypyrimidin-4-yl)piperidin-4-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Nucleophilic substitution reactions are common, where different nucleophiles can replace the methoxy group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Different substituted derivatives based on the nucleophile used.

Scientific Research Applications

1-(6-Methoxypyrimidin-4-yl)piperidin-4-ol has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in biological studies to understand its interaction with various biomolecules.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(6-Methoxypyrimidin-4-yl)piperidin-4-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(6-Methoxypyrimidin-4-yl)piperidin-4-ol can be compared with other similar compounds, such as:

  • 1-(6-chloropyridazin-3-yl)piperidin-4-ol: This compound has a similar structure but with a chlorine atom instead of a methoxy group.

  • 1-(6-methylpyrimidin-4-yl)piperidin-4-ol: This compound has a methyl group instead of a methoxy group.

Uniqueness: this compound is unique due to its specific functional groups and potential applications. Its methoxy group provides different chemical properties compared to other similar compounds, making it valuable in various research and industrial contexts.

Biological Activity

1-(6-Methoxypyrimidin-4-yl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been investigated for its potential as an enzyme inhibitor, particularly in the context of cancer treatment and other diseases. The compound may modulate biological processes by inhibiting key enzymes involved in cellular signaling pathways.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties, which can be leveraged for therapeutic applications. For example, it has been studied as a potential inhibitor of RIP1 kinase, a target for cancer therapy. In vivo studies demonstrated that the compound could reduce tumor growth in mouse models when administered alongside other treatments such as anti-PD1 antibodies .

Antioxidant Activity

Piperidine derivatives, including this compound, have shown promising antioxidant properties. These compounds can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. Studies have reported that piperidine-containing compounds exhibit significant antioxidant activity through various assays, such as DPPH and SOD assays .

Study on Anticancer Activity

A study exploring the anticancer effects of piperidine derivatives found that this compound significantly inhibited the growth of several cancer cell lines. The compound was particularly effective against lapatinib-resistant breast cancer cells, indicating its potential as a novel therapeutic agent for drug-resistant cancers .

Cell Line Inhibition Rate (%) Concentration (µM)
HepG27010
Huh-76510
MIA-PaCa-28010

Pharmacokinetics and Efficacy

Pharmacokinetic studies have shown that the compound's bioavailability and distribution are favorable for therapeutic use. In animal models, it demonstrated effective tumor suppression when administered at specific dosages. For instance, oral dosing resulted in significant reductions in tumor size compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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